molecular formula C9H13NO2 B12965502 (R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol

(R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Cat. No.: B12965502
M. Wt: 167.20 g/mol
InChI Key: RNLILSGLASWGSV-QMMMGPOBSA-N
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Description

®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an amino group, a hydroxyl group, and a methyl group attached to a phenol ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

    Amino Group Introduction: The amino group is introduced via reductive amination or other suitable methods.

    Hydroxyl Group Introduction: The hydroxyl group is introduced through oxidation or other appropriate reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the phenol ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can be used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biology, the compound may be studied for its potential interactions with biological molecules, such as enzymes and receptors.

Medicine

In medicine, ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry

In industry, the compound may be used in the production of specialty chemicals, polymers, or other materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups may participate in hydrogen bonding or other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol: The enantiomer of the compound, with similar but distinct properties.

    2-(1-Amino-2-hydroxyethyl)phenol: A compound lacking the methyl group, with different chemical and biological properties.

    4-Methylphenol: A simpler compound without the amino and hydroxyl groups.

Uniqueness

®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is unique due to its specific combination of functional groups and chiral center, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol

InChI

InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1

InChI Key

RNLILSGLASWGSV-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CO)N

Origin of Product

United States

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